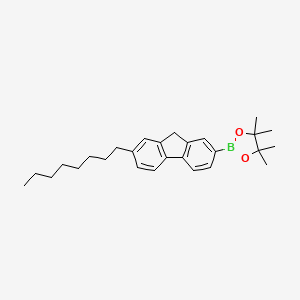
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the fluorenyl group and the boron atom in the structure makes it a valuable intermediate in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane typically involves the reaction of a fluorenyl derivative with a boronic ester. One common method is the reaction of 7-octyl-9H-fluorene-2-boronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under palladium-catalyzed conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the reaction. Purification methods such as column chromatography or recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The fluorenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Fluorenyl derivatives with various substituents.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals.
Industry: Used in the synthesis of organic materials, such as polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the coupling of the boronic ester with an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The fluorenyl group provides stability to the intermediate species formed during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-2-(9H-fluoren-2-YL)-1,3,2-dioxaborolane: Similar structure but without the octyl group.
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring.
Uniqueness
The presence of the octyl group in 4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane provides unique properties, such as increased hydrophobicity and potential for interaction with lipid membranes. This makes it distinct from other similar compounds and may enhance its utility in certain applications.
Propiedades
Número CAS |
922706-43-2 |
|---|---|
Fórmula molecular |
C27H37BO2 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(7-octyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H37BO2/c1-6-7-8-9-10-11-12-20-13-15-24-21(17-20)18-22-19-23(14-16-25(22)24)28-29-26(2,3)27(4,5)30-28/h13-17,19H,6-12,18H2,1-5H3 |
Clave InChI |
MFCMPIOYXOOIHN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)


![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)

![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)

![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
